molecular formula C18H23NO B1617079 N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine CAS No. 22232-57-1

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine

Cat. No.: B1617079
CAS No.: 22232-57-1
M. Wt: 269.4 g/mol
InChI Key: URCIJDUOBBSMII-LYKKTTPLSA-N
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Description

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine is a chiral amine compound with a complex structure that includes both phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is environmentally friendly and can produce high yields of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale biocatalytic processes, where immobilized whole-cell biocatalysts with specific transaminase activity are employed. These processes are optimized to achieve high conversion rates and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a halogen atom is introduced, are common examples.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both phenyl and phenoxy groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

22232-57-1

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine

InChI

InChI=1S/C18H23NO/c1-15(13-17-9-5-3-6-10-17)19-16(2)14-20-18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3/t15?,16-/m0/s1

InChI Key

URCIJDUOBBSMII-LYKKTTPLSA-N

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)NC(C)CC2=CC=CC=C2

SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NC(C)COC2=CC=CC=C2

Origin of Product

United States

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